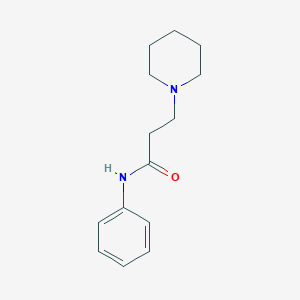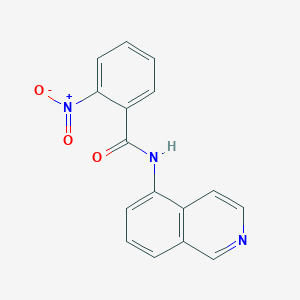![molecular formula C13H18N6 B246503 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a unique compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
科学研究应用
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and other diseases. One of the most well-known applications of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is in the study of Parkinson's disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms in humans and other animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has also been used in studies of cancer, where it has been shown to have antitumor effects in some cases.
作用机制
The mechanism of action of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death and damage to the nervous system, which is why 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial complex I, and the activation of apoptosis. These effects have been studied extensively in both in vitro and in vivo models, and have been shown to have implications for a variety of diseases and physiological processes.
实验室实验的优点和局限性
One of the main advantages of using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is also relatively easy to synthesize, which makes it more accessible to researchers. However, there are also limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, such as the fact that it can be toxic to cells and can cause cell death at high concentrations.
未来方向
There are many future directions for research on 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, including further studies of its mechanism of action, its potential use in the treatment of Parkinson's disease and other diseases, and its effects on other physiological processes. Additionally, there is a need for more research on the potential toxicity of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine and its effects on different cell types. With continued research, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has the potential to become an even more valuable tool for scientific research.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is a unique and valuable compound that has been widely studied for its potential use in scientific research. Its ability to induce Parkinson's-like symptoms in animals has made it a valuable tool for researchers studying the disease, and its range of biochemical and physiological effects make it a valuable tool for research in other areas as well. While there are limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, its potential benefits make it an important area of study for researchers in a variety of fields.
合成方法
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine can be synthesized using a variety of methods, but one of the most common involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4,6-tris(bromomethyl)pyrimidine in the presence of a base. The resulting compound can then be reduced using a suitable reducing agent to yield 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine. This synthesis method has been well-established in the literature and has been used by many researchers to produce 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine for their studies.
属性
分子式 |
C13H18N6 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
5-[[4-(dimethylamino)phenyl]methyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H18N6/c1-19(2)9-5-3-8(4-6-9)7-10-11(14)17-13(16)18-12(10)15/h3-6H,7H2,1-2H3,(H6,14,15,16,17,18) |
InChI 键 |
NETUIOZVDFYYGS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)